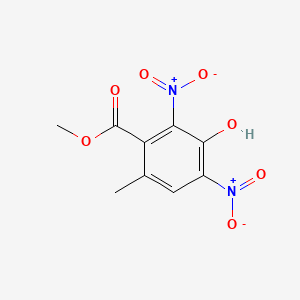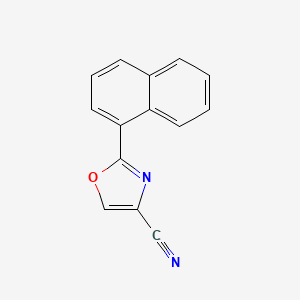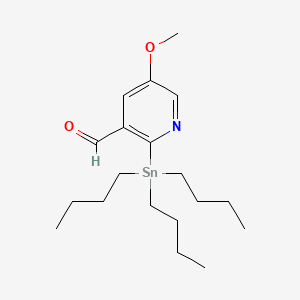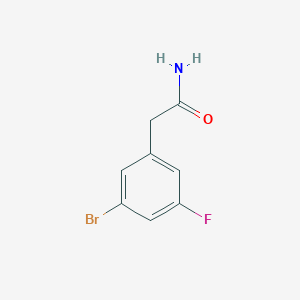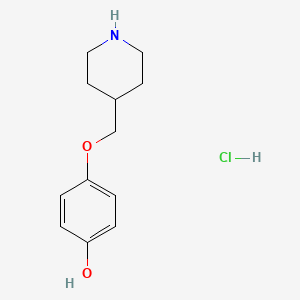
2-(3-Bromo-5-fluorophenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-fluorophenyl)-N-methylacetamide is a chemical compound characterized by its bromo and fluoro-substituted phenyl ring attached to an acetamide group with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Bromination and Fluorination: Starting with a phenyl ring, bromination followed by fluorination can introduce the desired substituents.
Acetylation: The bromo-fluoro phenyl compound can then undergo acetylation to form the acetamide group.
Methylation: Finally, methylation introduces the methyl group to complete the synthesis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving:
Large-scale bromination and fluorination reactions: using appropriate reagents and catalysts.
Automated acetylation and methylation processes: to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-5-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenyl ring to produce corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can reduce the acetamide group to an amine.
Substitution: Substitution reactions can replace the bromo or fluoro groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: 2-(3-Bromo-5-fluorophenyl)acetic acid or 2-(3-Bromo-5-fluorophenyl)acetone.
Reduction: 2-(3-Bromo-5-fluorophenyl)-N-methylamine.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)-N-methylacetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Acting as an inhibitor for certain enzymes involved in disease processes.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Influencing signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
2-(3-Bromo-5-fluorophenyl)-N-methylacetamide is compared with similar compounds such as:
2-(3-Chloro-5-fluorophenyl)-N-methylacetamide: Similar structure but with a chlorine substituent instead of bromine.
2-(3-Bromo-4-fluorophenyl)-N-methylacetamide: Similar structure but with a different position of the fluoro substituent.
2-(3-Bromo-5-methylphenyl)-N-methylacetamide: Similar structure but with a methyl group instead of a fluoro group.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12-9(13)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGMQMZHAYQRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
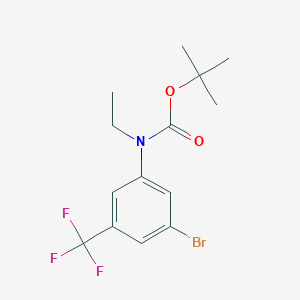
![[1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8126670.png)
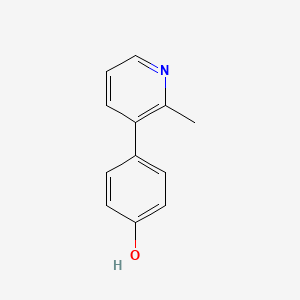
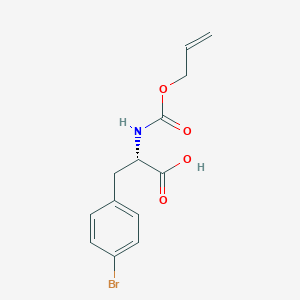
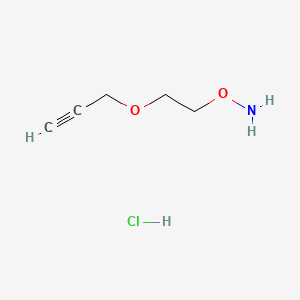

![[2-(3-Bromo-5-trifluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8126708.png)
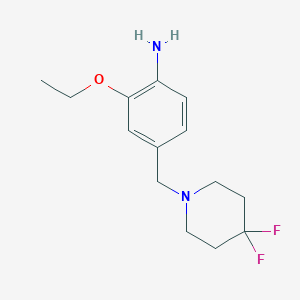
![[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester](/img/structure/B8126726.png)
